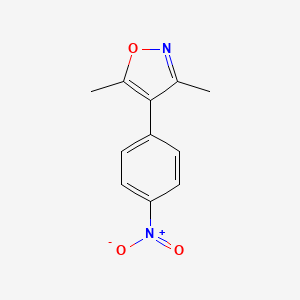

3,5-Dimethyl-4-(4-nitrophenyl)isoxazole

CAS No.:

Cat. No.: VC13953887

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O3 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 3,5-dimethyl-4-(4-nitrophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-3-5-10(6-4-9)13(14)15/h3-6H,1-2H3 |

| Standard InChI Key | IPIVGHFCNGEUJP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an isoxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with methyl groups at positions 3 and 5 and a 4-nitrophenyl substituent at position 4. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilic character of the isoxazole, enabling participation in diverse reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ | |

| Molecular Weight | 245.24 g/mol | |

| Melting Point | 214–216°C | |

| Solubility | Moderate in chloroform, DMSO |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. Key spectral data include:

-

¹H NMR (CDCl₃): δ 2.34 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 7.24–7.59 (m, aromatic protons) .

-

IR (KBr): Peaks at 1605 cm⁻¹ (C=N stretch), 1541 cm⁻¹ (NO₂ asymmetric stretch), and 1260 cm⁻¹ (N–O stretch) .

Synthesis and Reaction Mechanisms

Synthetic Routes

Two primary methods dominate its synthesis:

-

Nucleophilic Catalysis: Reacting 3,5-dimethyl-4-nitroisoxazole with Morita–Baylis–Hillman (MBH) carbonates under nucleophilic catalysis (e.g., dimeric cinchona alkaloids) yields allylic–allylic alkylation products .

-

Multicomponent Reactions: Electrophilic substitution on preformed isoxazole intermediates, often involving nitration and Friedel–Crafts alkylation, provides scalable access.

Table 2: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Enantiocontrol (er) |

|---|---|---|---|

| Nucleophilic Catalysis | Cinchona Alkaloid 5f | 84 | 98:2 |

| Multicomponent Reaction | H₂SO₄/HNO₃ | 68 | N/A |

Mechanistic Insights

The nucleophilic catalysis pathway proceeds via a dual activation mechanism:

-

MBH Carbonate Activation: The catalyst abstracts a proton, generating a reactive enolate intermediate (A) .

-

Isoxazole Deprotonation: The isoxazole pronucleophile forms a stabilized anion (B), which attacks intermediate A, yielding the product with high enantioselectivity .

Functionalization and Applications

Conversion to Dicarboxylic Acids

Hydrolysis of the isoxazole ring under basic conditions (e.g., NaOH) converts the compound into dicarboxylic acid derivatives, preserving stereochemistry . This transformation is pivotal for producing chiral building blocks for pharmaceuticals.

Materials Science Applications

The nitro group’s electron-deficient nature makes the compound suitable for designing nonlinear optical materials and coordination polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume